molecular formula C19H13ClN2O5S2 B12113992 6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12113992
M. Wt: 448.9 g/mol
InChI Key: BKILCBQXNOSOPR-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the key synthetic steps.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and chromene-based molecules, such as:

  • 6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
  • This compound

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H13ClN2O5S2

Molecular Weight

448.9 g/mol

IUPAC Name

6-chloro-7-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H13ClN2O5S2/c1-9-5-15-11(7-12(9)20)14(23)8-16(27-15)18(24)22-19-21-13-4-3-10(29(2,25)26)6-17(13)28-19/h3-8H,1-2H3,(H,21,22,24)

InChI Key

BKILCBQXNOSOPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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